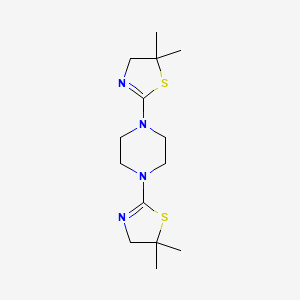

![molecular formula C15H15N3O5 B5510931 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)

5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves complex reaction schemes that may include condensation reactions, the use of optically active starting materials, and specific reagents to introduce the nitro group and the piperidine moiety into the molecular structure. For example, Sakoda et al. (1992) described the synthesis of optical isomers of a similar complex molecule using optically active diols and specific alcohols to achieve the desired stereochemistry (Sakoda, Kamikawaji, & Seto, 1992).

Molecular Structure Analysis

The molecular structure of compounds closely related to "5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione" has been analyzed through various spectroscopic and crystallographic techniques. Garcia et al. (1993) studied the structure of a related indan-1,3-dione system, highlighting the slight non-planarity and specific torsion angles that influence the molecule's conformation and reactivity (Garcia, Enas, Chang, & Fronczek, 1993).

Chemical Reactions and Properties

The chemical reactivity of similar compounds is characterized by their ability to undergo various reactions, including nitration, cyclization, and interactions with amines. Worlikar and Larock (2008) described a palladium-catalyzed aminocarbonylation reaction that provides a one-step approach to synthesizing isoindole-1,3-diones, demonstrating the versatility and functional group tolerance of these molecules (Worlikar & Larock, 2008).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study on the antimicrobial and antifungal activities of a series of compounds, including 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione and its analogues, revealed growth inhibition of Gram-positive bacteria with little or no activity against Gram-negative bacteria. These compounds were synthesized from 5-nitroindol-2,3-dione, indicating their potential application in developing new antimicrobial agents (R. W. Daisley & V. K. Shah, 1984).

Enantiomeric Resolution and Simulation Studies

Research on enantiomeric resolution and simulation studies of similar compounds demonstrates their applications in chiral separations, vital for pharmaceutical developments. The study on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, closely related to the target compound, used chiral chromatography to understand the chiral recognition mechanism, highlighting the importance of such compounds in analytical chemistry (I. Ali et al., 2016).

Nitroxide-Based Applications

Nitroxides, including analogues of 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione, have been used as stable free radicals in various applications, such as spin labeling, imaging, and as antioxidants. These applications are particularly relevant in biological and medical research, providing tools for studying cellular processes and potential therapeutic uses (Toshihide Yamasaki et al., 2012).

Cytotoxicity Evaluation

The synthesis and evaluation of new derivatives, including 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione, have led to the discovery of compounds with potential antiviral and anticancer activities. These compounds have been tested against various human tumor cell lines, revealing some with marked effects on non-small cell lung cancer and leukemia cell lines, indicating their potential in cancer treatment (N. Karalı, 2002).

Antiviral Activity

Studies on benzo[de]isoquinoline-diones, closely related to the target compound, have shown inhibition of viral replication in cell cultures against viruses such as herpes simplex and vaccinia, suggesting potential applications in developing antiviral therapies (A. GARCIA-GANCEDO et al., 1979).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-nitro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5/c19-13(16-6-2-1-3-7-16)9-17-14(20)11-5-4-10(18(22)23)8-12(11)15(17)21/h4-5,8H,1-3,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAQKWINROBMJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)

![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5510885.png)

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5510908.png)

![4-fluoro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5510911.png)

![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5510919.png)

![methyl 4-(2-{[(4-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5510929.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)

![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)

![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)